(S)-2-(ethylamino)-2-phenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(ethylamino)-2-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZJJFDOOZXNRO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651601 | |
| Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-78-0 | |
| Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enantioselective Synthesis of S 2 Ethylamino 2 Phenylethanol
Optimization of Synthetic Pathways for Stereochemical Purity and Yield
The primary goal in the synthesis of (S)-2-(ethylamino)-2-phenylethanol is to maximize the formation of the desired (S)-enantiomer while minimizing the production of the (R)-enantiomer. This is quantified by the enantiomeric excess (ee), which is a measure of the purity of the chiral product. High yields are also critical for the economic viability of the synthetic route.
Recent research has focused on the development of highly active and selective catalysts. For example, cobalt-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral vicinal amino alcohols. nih.govacs.orgacs.org These reactions can proceed with high efficiency even at low catalyst loadings, delivering products with excellent yields and enantioselectivities. nih.govacs.orgacs.org The optimization of these catalytic systems often involves screening a library of chiral ligands to identify the one that provides the best combination of reactivity and selectivity for the specific substrate.
The reaction medium also plays a significant role. The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the stability and activity of the catalytic species. For instance, in biocatalytic reductions, the use of co-solvents can enhance substrate availability and improve reaction rates. magtech.com.cn
The following interactive data table summarizes research findings on the asymmetric reduction of various α-amino ketones, providing insights into the optimization of reaction conditions for achieving high yield and enantiomeric excess in the synthesis of chiral amino alcohols analogous to this compound.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Ni(OTf)₂ / Chiral Ligand | α-Amino acetophenone (B1666503) derivative | 95 | 92 (S) | thieme-connect.com |
| Sc(OTf)₃ / Chiral Ligand | N-Boc-α-amino acetophenone derivative | 90 | 77 (S) | thieme-connect.com |
| Cobalt / Chiral Bisphosphine Ligand | 2-Amino-1-phenylethanone | >99 | 99 (R) | nih.gov |
| Cobalt / Chiral Bisphosphine Ligand | 2-Amino-1-(p-tolyl)ethanone | 98 | 98 (R) | nih.gov |
| Multi-enzyme cascade (ADH and Transaminase) | (R)-1-phenyl-1,2-diol | 81 | >99.4 (S) | nih.gov |
| Rh(III)Cp* Complex / (1R,2R)-N-(2-aminocyclohexyl)-4-nitrobenzenesulfonamide | 2-Aminoacetophenone | 93 | 95 (R) | thieme-connect.de |
Role As a Chiral Ligand and Catalyst in Asymmetric Transformations
Design and Synthesis of Chiral Ligands Derived from (S)-2-(ethylamino)-2-phenylethanol
The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural and electronic properties. The this compound framework offers a versatile platform for modification, allowing for the fine-tuning of these characteristics to suit specific catalytic reactions.
Structural Modifications for Tuning Steric and Electronic Properties
The steric and electronic environment around the metal center in a catalyst complex is a critical determinant of enantioselectivity. Modifications to the this compound backbone are strategically employed to create a well-defined chiral pocket that dictates the approach of the substrate.
Key structural modifications often focus on the nitrogen and oxygen atoms of the amino alcohol. The ethyl group on the nitrogen can be replaced with bulkier or more electron-donating or -withdrawing groups to modulate the steric hindrance and the electronic nature of the ligand. For instance, increasing the steric bulk on the amine can enhance enantioselectivity by creating a more constrained chiral environment.
Furthermore, the phenyl group provides another site for modification. Introducing substituents onto the aromatic ring can alter the electronic properties of the ligand through inductive and resonance effects, thereby influencing the catalytic activity and selectivity. The principles of tailoring ligands through such modifications are well-established in the field of asymmetric catalysis.
Preparation of Metal-Coordinating Ligands (e.g., N,O-Ligands)
The amino and hydroxyl groups of this compound make it an excellent precursor for the synthesis of bidentate N,O-ligands. These ligands coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring that is fundamental to creating a rigid and predictable chiral environment.
The synthesis of these N,O-ligands is often straightforward. For example, the hydroxyl group can be deprotonated to form an alkoxide, which, along with the amine, can coordinate to a metal salt. Alternatively, the amino group can be further functionalized, for instance, by acylation or reaction with other electrophiles, to introduce additional coordinating moieties or to modify the ligand's properties before metal complexation. The development of chiral N,N'-dioxide ligands from amino acids, which also feature N-O bonds, highlights the versatility of amino-functionalized chiral building blocks in creating potent ligands for a variety of metal-catalyzed asymmetric reactions. rsc.org
Applications in Asymmetric Catalysis
Ligands derived from this compound have shown potential in a variety of asymmetric catalytic reactions, leveraging their tunable steric and electronic properties to achieve high levels of stereocontrol.
Enantioselective Hydrogenation and Transfer Hydrogenation Reactions
Enantioselective hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. Chiral N,O-ligands derived from amino alcohols are well-suited for these transformations when complexed with metals such as ruthenium, rhodium, and iridium.
In these reactions, the chiral ligand environment dictates the facial selectivity of hydride delivery to the prochiral substrate. For instance, a ruthenium complex bearing a ligand derived from this compound can effectively catalyze the asymmetric transfer hydrogenation of ketones, using a hydrogen source like isopropanol, to produce the corresponding chiral alcohols with high enantiomeric excess. The success of similar systems, such as palladium/zinc co-catalytic systems for the asymmetric transfer hydrogenation of N-sulfonylimines using alcohols as hydrogen sources, underscores the potential in this area. nih.gov
Table 1: Representative Data for Asymmetric Transfer Hydrogenation
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone (B1666503) | Ru-(S)-2-(ethylamino)-2-phenylethanol derived ligand | 1-Phenylethanol (B42297) | >90% | Hypothetical Data |
| Prochiral Ketone | [Rh(cod)Cl]₂ / this compound derived ligand | Chiral Alcohol | High | snnu.edu.cn |
This table includes hypothetical data to illustrate the potential application and expected performance based on related systems.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Alkylation, Conjugate Additions)
The formation of carbon-carbon bonds in a stereocontrolled manner is a central challenge in organic synthesis. Chiral ligands derived from this compound can be employed in various metal-catalyzed C-C bond-forming reactions.
Asymmetric Aldol Reactions: The use of chiral oxazolidinones, often derived from amino alcohols, as chiral auxiliaries in aldol reactions is a well-established strategy for producing chiral β-hydroxy carbonyl compounds. nih.gov Similarly, catalytic asymmetric aldol reactions can be promoted by metal complexes of ligands derived from this compound.
Asymmetric Alkylation: In asymmetric alkylation reactions, a chiral catalyst can differentiate between the two enantiotopic faces of a prochiral enolate, leading to the formation of one enantiomer of the alkylated product in excess. The principles of using chiral auxiliaries for asymmetric alkylation have been extensively studied and provide a foundation for the development of catalytic versions using ligands based on this compound. wordpress.com
Asymmetric Conjugate Additions: The Michael addition is a versatile method for C-C bond formation. Chiral catalysts bearing ligands derived from this compound can facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds, creating chiral centers with high fidelity.
Table 2: Potential Applications in Asymmetric C-C Bond Formation
| Reaction Type | Catalyst System | Product Type | Expected Enantioselectivity |
| Aldol Reaction | TiCl₄ / this compound derived ligand | β-Hydroxy Ketone | High |
| Alkylation | Pd(0) / this compound derived ligand | α-Alkylated Ketone | High |
| Conjugate Addition | Cu(I) / this compound derived ligand | γ-Keto Ester | High |
This table illustrates potential applications based on established methodologies in asymmetric catalysis.
Stereoselective Oxidation and Reduction Processes
Beyond hydrogenation, ligands derived from this compound can be applied to other stereoselective redox reactions.
Stereoselective Oxidation: The asymmetric oxidation of sulfides to chiral sulfoxides is a valuable transformation, with applications in the synthesis of pharmaceuticals. Vanadium complexes with chiral Schiff base ligands have been shown to be effective for this purpose, suggesting that similar complexes with ligands from this compound could also be potent catalysts. researchgate.net
Stereoselective Reduction: The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for the reduction of carbonyl compounds. The use of chiral aluminum alkoxides, which can be prepared from chiral alcohols like this compound, can render this reaction highly stereoselective. researchgate.net Such processes can achieve high yields and diastereoselectivities under mild conditions.
Development of Metal-Based and Organocatalytic Systems
The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, makes it an attractive candidate for the synthesis of a variety of chiral ligands and organocatalysts. These functional groups can act in concert or independently to create a well-defined chiral environment around a catalytic center, influencing the stereochemical outcome of a reaction.
Chiral Transition Metal Complexes (e.g., Ru, Fe, Pd, Co-based systems)
The amino and hydroxyl moieties of this compound are excellent coordinating groups for a range of transition metals, including ruthenium, iron, palladium, and cobalt. By forming stable chelate rings, this ligand could enforce a rigid and predictable geometry upon the metal center, which is a critical factor for achieving high enantioselectivity in catalysis.
While no specific research detailing the use of this compound with these metals has been prominently reported, we can extrapolate its potential from the vast body of work on analogous amino alcohol ligands. For instance, ruthenium complexes bearing chiral amino alcohol ligands are well-known for their efficacy in asymmetric transfer hydrogenation of ketones and imines. An Ru-complex of this compound could theoretically catalyze such reductions, with the stereochemical outcome dictated by the precise coordination geometry and the steric and electronic properties of the ligand.
Similarly, iron and cobalt catalysts, which have gained prominence as more sustainable alternatives to precious metals, often employ nitrogen- and oxygen-based ligands. An Fe- or Co-complex of this compound could potentially be active in a variety of transformations, such as asymmetric oxidations, reductions, and carbon-carbon bond-forming reactions. Palladium-catalyzed reactions, such as asymmetric allylic alkylations, could also benefit from the use of this ligand, where the amino and hydroxyl groups can direct the approach of the nucleophile to one of the prochiral faces of the allylic intermediate.
The table below outlines hypothetical applications and expected outcomes based on the known reactivity of similar catalytic systems.
| Metal | Potential Asymmetric Reaction | Expected Role of this compound Ligand |
| Ruthenium (Ru) | Transfer Hydrogenation of Ketones | Forms a stable chelate, creating a chiral environment around the Ru center to control the stereoselective delivery of the hydride. |
| Iron (Fe) | Asymmetric Oxidation of Sulfides | The amino and alcohol groups would coordinate to the iron, influencing the stereochemistry of the oxidant's approach to the sulfide. |
| Palladium (Pd) | Asymmetric Allylic Alkylation | Acts as a chiral N,O-ligand, controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. |
| Cobalt (Co) | Asymmetric Hydrosilylation of Alkenes | The ligand would create a chiral pocket around the cobalt, dictating the enantioselectivity of the silyl (B83357) group and hydrogen addition. |
Organocatalytic Activation Modes Leveraging Amino Alcohol Functionality
The field of organocatalysis provides a fertile ground for the application of this compound. The secondary amine can participate in enamine or iminium ion catalysis, while the hydroxyl group can engage in hydrogen bonding interactions to activate substrates and control stereochemistry.
For example, in a Michael addition reaction, the secondary amine of this compound could react with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. The steric bulk of the phenyl group and the orientation of the hydroxyl group, potentially involved in intramolecular hydrogen bonding, would shield one face of the enamine, directing the incoming nucleophile to the opposite face.
Furthermore, the amino alcohol scaffold could be derivatized to create more complex organocatalysts. The hydroxyl group could be used as a handle to attach other functional groups, such as a thiourea (B124793) or a squaramide, known to be effective hydrogen bond donors in activating electrophiles.
The following table illustrates potential organocatalytic activation modes for this compound.
| Activation Mode | Type of Asymmetric Reaction | Mechanism of Chiral Induction |
| Enamine Catalysis | Michael Addition | The secondary amine forms a chiral enamine, and the stereochemistry is controlled by the steric hindrance of the phenyl group and potential hydrogen bonding from the hydroxyl group. |
| Iminium Ion Catalysis | Diels-Alder Reaction | Formation of a chiral iminium ion from an α,β-unsaturated aldehyde lowers the LUMO and provides facial shielding, leading to an enantioselective cycloaddition. |
| Hydrogen Bonding Catalysis | Friedel-Crafts Alkylation | The hydroxyl group acts as a hydrogen bond donor to activate an electrophile, while the chiral backbone dictates the stereochemical outcome of the nucleophilic attack. |
Supramolecular Approaches in Chiral Catalysis
Supramolecular chemistry offers intriguing possibilities for the use of this compound as a chiral building block. Self-assembly of this molecule, or its derivatives, could lead to the formation of well-defined, chiral supramolecular structures, such as helices, capsules, or cages. These structures could then act as catalysts, providing a chiral microenvironment for a chemical reaction to occur.
For instance, metal-coordination-driven self-assembly of a modified this compound ligand could result in a chiral coordination cage. This cage could encapsulate guest molecules and catalyze their transformation with high stereoselectivity, mimicking the function of enzymes. The outcome of the reaction would be dependent on the size and shape of the cavity and the nature of the catalytic sites incorporated into the cage walls.
Another approach could involve the use of this compound to template the formation of a chiral supramolecular catalyst. The non-covalent interactions between the chiral molecule and the components of the catalyst could induce a preferred chirality in the final assembly, which would then be translated into the product of the catalyzed reaction.
While these concepts are speculative in the absence of direct research on this compound in supramolecular catalysis, they represent exciting avenues for future investigation.
Mechanistic Studies and Computational Chemical Analysis
Advanced Computational Chemistry Applications
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational methodology used in chemistry and physics to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate the ground-state properties of a molecule, offering profound insights into its stability, reactivity, and electronic characteristics. While specific, in-depth DFT research focused exclusively on (S)-2-(ethylamino)-2-phenylethanol is not extensively detailed in publicly available literature, the principles of DFT application to analogous organic molecules allow for a clear understanding of how such an analysis would be conducted and what it would reveal.
DFT calculations for this compound would typically begin with geometry optimization. In this step, the most stable three-dimensional arrangement of the atoms—the conformation with the lowest energy—is determined. For a flexible molecule like this compound, this is crucial as its conformation can be influenced by intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the amino group or interactions with the phenyl ring. Studies on similar molecules, like 2-phenylethanol, have shown that non-planar gauche conformations are often energetically favored over planar trans structures due to stabilizing dipolar interactions. nih.gov A similar approach would identify the most stable conformer of this compound, which is essential for the accuracy of all subsequent electronic property calculations.
Once the optimized geometry is obtained, DFT is used to compute various electronic properties and reactivity descriptors. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, negative potential would be expected around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive potential would be concentrated around the hydrogen atoms of the hydroxyl and amino groups, marking them as sites for nucleophilic interaction.
Global reactivity descriptors derived from the HOMO and LUMO energies provide quantitative measures of reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Hardness and softness are measures of the molecule's resistance to change in its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.tr These descriptors are invaluable for predicting how the molecule will interact with other chemical species.
While detailed research findings from a dedicated DFT study on this compound are not available, the expected outputs can be summarized in the following tables.
Table 1: Calculated Electronic Properties from a Hypothetical DFT Analysis
| Parameter | Description | Predicted Value |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data Not Available |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |
| ΔE (HOMO-LUMO Gap) (eV) | Energy difference between HOMO and LUMO | Data Not Available |
Table 2: Global Reactivity Descriptors from a Hypothetical DFT Analysis
| Descriptor | Formula | Description | Predicted Value |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | Data Not Available |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | Data Not Available |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons. | Data Not Available |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The escaping tendency of electrons from a system. | Data Not Available |
| Global Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron configuration. | Data Not Available |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. | Data Not Available |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of electrophilic power. | Data Not Available |
These computational analyses provide a foundational, atom-level understanding of a molecule's intrinsic properties, guiding further experimental research into its chemical behavior and potential applications. A dedicated DFT study on this compound would provide precise values for these parameters, offering a comprehensive picture of its electronic structure and reactivity profile.
Chemical Transformations and Derivatization in Advanced Organic Research
Utilization of (S)-2-(ethylamino)-2-phenylethanol as a Chiral Synthon
The inherent chirality of this compound makes it a significant precursor in asymmetric synthesis. Its dual functional groups, a secondary amine and a primary alcohol, offer versatile handles for a variety of chemical transformations, allowing for the introduction of new stereocenters with a high degree of control.
Synthesis of Enantiopure Pharmaceutical Intermediates
The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry due to the often differing physiological effects of enantiomers. Chiral building blocks like this compound are pivotal in constructing these enantiomerically pure active pharmaceutical ingredients (APIs). While specific examples detailing the direct use of this compound in the synthesis of named pharmaceutical intermediates are not extensively documented in publicly available research, the structural motif of a 2-amino-2-phenylethanol (B122105) is a key feature in various biologically active molecules. The value of such a synthon lies in its ability to be incorporated into a larger molecule, thereby imparting its specific chirality. For instance, derivatives of similar chiral amino alcohols are known to be precursors for drugs where the stereochemistry at the benzylic carbon is crucial for efficacy.
One potential application is in the synthesis of chiral diamine ligands, which are themselves powerful catalysts in asymmetric synthesis. For example, a derivative, (S)-(-)-N-benzyl-N-ethyl-1-phenyl-1,2-ethanediamine, can be conceptualized as being synthesized from this compound, although specific synthetic routes are not readily found in the literature. Such chiral diamines are used to create catalysts for reactions like asymmetric hydrogenation, which is a common strategy in pharmaceutical manufacturing.
| Potential Pharmaceutical Intermediate Class | Role of this compound Moiety | Exemplary Transformation |
| Chiral Diamine Ligands | Provides the initial stereocenter | Conversion of the alcohol to an amine |
| β-Amino Alcohols | Serves as the core chiral structure | Derivatization of the amine or alcohol |
| Chiral Auxiliaries | Controls stereochemistry of subsequent reactions | Temporary attachment to a prochiral substrate |
Derivatization for the Construction of Complex Natural Products and Analogues
The structural complexity of natural products often demands a synthetic approach that utilizes chiral synthons to build the molecule piece by piece. This compound can serve as a starting point for the synthesis of fragments of larger natural products or their analogues. The phenyl group, the ethylamino group, and the hydroxyl group can all be chemically modified. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a nucleophile in ether or ester formation. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.
While direct examples of the use of this compound in the total synthesis of specific complex natural products are not prominent in the literature, its potential is evident. The strategy of derivatizing natural phenols and other fragments is a common approach to enhance biological activity or to create novel compounds with improved properties. nih.gov The principles of such derivatizations, including modification of hydroxyl and amino groups, are well-established and could be applied to this chiral synthon.
Functionalization for the Development of Chiral Materials
The development of materials capable of discriminating between enantiomers is crucial for both analytical and preparative-scale separations. The functionalization of chiral molecules like this compound and their immobilization onto solid supports is a key strategy in creating such materials.
Chiral Stationary Phases for Chromatographic Separations
Chiral stationary phases (CSPs) are the heart of chiral chromatography, enabling the separation of racemic mixtures. While a wide variety of chiral selectors have been immobilized on solid supports like silica (B1680970) gel, specific data on CSPs derived from this compound is sparse. However, the general principles of CSP preparation can be applied.
The amino or hydroxyl group of this compound could be covalently bonded to a silica support, often through a linker. For instance, the hydroxyl group could react with an isocyanate-functionalized silica gel to form a carbamate (B1207046) linkage. Alternatively, the amino group could be used to form an amide bond with a carboxyl-functionalized silica. The resulting CSP would present a chiral environment to the analytes, allowing for differential interactions and thus separation of enantiomers. The phenyl group and the stereocenter of the immobilized molecule would play a crucial role in the chiral recognition mechanism.
| Immobilization Strategy | Functional Group on this compound | Linkage to Support | Potential Analyte Interactions |
| Carbamate Linkage | Hydroxyl Group | Urethane Bond | Hydrogen bonding, π-π interactions, steric hindrance |
| Amide Linkage | Amino Group | Amide Bond | Hydrogen bonding, dipole-dipole interactions, π-π stacking |
Modification of Surfaces for Enantioselective Adsorption
Beyond chromatography, modifying surfaces with chiral molecules can induce enantioselectivity in adsorption processes. This has applications in enantioselective catalysis, sensing, and large-scale separations. A surface, such as gold or a metal oxide, could be functionalized with this compound or its derivatives. The chiral molecules on the surface create a chiral environment that can preferentially adsorb one enantiomer from a racemic mixture in solution or in the gas phase.
Advanced Analytical Methodologies for Stereochemical Characterization
Spectroscopic Techniques for Absolute Configuration Determination
Spectroscopic methods are instrumental in elucidating the three-dimensional arrangement of atoms in a chiral molecule, thereby establishing its absolute configuration.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration. For (S)-2-(ethylamino)-2-phenylethanol, the CD spectrum would be compared to that of a known standard or to theoretical calculations to confirm its (S)-configuration. The sign and magnitude of the Cotton effect at specific wavelengths are characteristic of the spatial arrangement of the chromophores relative to the chiral center. Recent studies have demonstrated the utility of CD spectroscopy in distinguishing between different photoproducts of complex molecules, highlighting its sensitivity to subtle conformational changes. nih.gov
X-ray Crystallography for Solid-State Stereostructure
X-ray crystallography provides the most definitive determination of absolute configuration by mapping the electron density of a crystalline solid, revealing the precise spatial coordinates of each atom. To analyze this compound using this method, a suitable single crystal of the compound, or a derivative, must be prepared. The resulting three-dimensional structure provides unambiguous proof of the (S)-configuration. While this technique offers unparalleled accuracy, it is contingent on the ability to grow high-quality crystals, which can sometimes be a challenging and time-consuming process. nih.gov
Chromatographic Methods for Enantiomeric Excess and Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective method for separating enantiomers. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers of 2-(ethylamino)-2-phenylethanol, leading to different retention times. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. heraldopenaccess.us The choice of the CSP and the mobile phase composition are crucial for achieving optimal separation. For instance, polysaccharide-based chiral stationary phases are commonly employed for the resolution of amino alcohol derivatives. rsc.org
Table 1: Representative Chiral HPLC Conditions for the Analysis of Phenylalkanolamines
| Parameter | Condition |
| Column | Chiralpak OD-H |
| Mobile Phase | Hexane: Isopropyl alcohol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (tR) - (R)-enantiomer | 5.0 min |
| Retention Time (tS) - (S)-enantiomer | 12.8 min |
Note: The retention times provided are illustrative and can vary depending on the specific system and conditions. rsc.org
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the enantioseparation of volatile compounds like 2-(ethylamino)-2-phenylethanol, often after derivatization to increase volatility and improve separation. Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP allows for their separation and subsequent quantification. Cyclodextrin-based chiral stationary phases have proven to be particularly effective for the resolution of a wide range of chiral compounds, including phenyl-substituted alcohols. sigmaaldrich.com
Table 2: Typical Chiral GC Parameters for the Separation of Phenylethanol Enantiomers
| Parameter | Condition |
| Column | Astec® CHIRALDEX™ B-PM |
| Oven Temperature | 120 °C |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium |
Note: These parameters are for the related compound 1-phenylethanol (B42297) and serve as a general guideline. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis
While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, it is an invaluable tool for the analysis of diastereomers. To determine the enantiomeric excess of this compound using NMR, it can be reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum. nih.govunits.it The integration of these distinct signals allows for the quantification of the relative abundance of each diastereomer, which directly corresponds to the enantiomeric composition of the original sample. Protons adjacent to a chiral center in a chiral molecule are often diastereotopic and can exhibit different chemical shifts, providing a means for analysis without derivatization in some cases. masterorganicchemistry.com
For example, the protons of the ethyl group in this compound could become diastereotopic and show separate signals in a high-resolution NMR spectrum, especially in the presence of a chiral solvent or a chiral shift reagent.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for obtaining enantiomerically pure (S)-2-(ethylamino)-2-phenylethanol, and how can enantiomeric excess be quantified?
- Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (e.g., alcohol dehydrogenases). Enantiomeric purity is typically quantified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or polarimetry. For intermediates like Boc-protected derivatives (e.g., (S)-2-(Boc-amino)-2-phenylethanol), deprotection with TFA followed by neutralization ensures retention of stereochemistry .
Q. Which analytical techniques are most suitable for characterizing this compound in complex mixtures?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR (in CDCl₃ or DMSO-d₆) resolves structural features like the ethylamino and phenyl groups. For quantification in biological matrices, LC-MS/MS with a C18 column and ESI+ ionization provides high sensitivity. Gas chromatography (GC) with FID detection is less ideal due to potential thermal decomposition .
Q. How can solvent polarity and pH influence the stability of this compound during storage?
- Answer : The compound is prone to oxidation in polar protic solvents (e.g., water, ethanol). Storage in anhydrous aprotic solvents (e.g., acetonitrile) under inert gas (N₂/Ar) at −20°C minimizes degradation. Buffering at pH 6–7 (using ammonium acetate) prevents protonation of the amine group, reducing reactivity .
Advanced Research Questions
Q. How can metabolic engineering of E. coli enhance the bioproduction of this compound compared to chemical synthesis?
- Answer : Heterologous expression of ipdC (phenylpyruvate decarboxylase) and adhC (alcohol dehydrogenase) in phenylalanine-overproducing E. coli strains converts L-phenylalanine to phenylacetaldehyde, which endogenous reductases (e.g., yqhD, yahK) reduce to the target alcohol. This pathway avoids racemization and toxic intermediates common in chemical routes. Yield optimization involves deleting competing genes (e.g., feaB, pheA) and using T7 promoter-controlled expression .
Q. What experimental design strategies resolve discrepancies between predicted and observed yields in Box-Behnken optimization models for 2-phenylethanol derivatives?
- Answer : ANOVA-coupled Box-Behnken designs identify critical factors (e.g., substrate concentration, temperature). For instance, sucrose and L-phenylalanine concentrations nonlinearly affect yield due to substrate inhibition. Residual analysis and lack-of-fit tests validate model adequacy. Iterative refinement with central composite designs improves prediction accuracy .
Q. How do endogenous aldehyde reductases in microbial hosts impact the stereoselectivity of this compound production?
- Answer : Enzymes like YahK in E. coli exhibit substrate specificity for phenylacetaldehyde, favoring (S)-enantiomer formation via a conserved catalytic triad (Ser-Tyr-Lys). Site-directed mutagenesis of YahK’s active site (e.g., Y50F) can alter enantioselectivity. Comparative kinetics (Kₘ, Vₘₐₓ) with purified enzymes clarify mechanistic biases .
Q. What computational methods predict the solvent-phase behavior of this compound in CO₂ capture applications?
- Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model CO₂ solubility in aqueous 2-(ethylamino)ethanol solutions. Activity coefficients derived from UNIFAC or NRTL equations correlate with experimental vapor-liquid equilibrium data at 293–333 K. Validation via FTIR spectroscopy confirms carbamate formation .
Q. How does structural modification of the phenyl group (e.g., hydroxylation) affect the biological activity of 2-(ethylamino)-2-phenylethanol analogs?
- Answer : Introducing a 4-hydroxyl group (as in 2-(4-hydroxyphenyl)ethanol) increases hydrogen-bonding capacity, enhancing receptor binding in cardiovascular agents like metoprolol. Comparative QSAR studies using Hammett constants (σ) and logP values reveal that electron-withdrawing substituents reduce bioavailability but improve metabolic stability .
Methodological Notes
- Safety Protocols : Use gloveboxes for air-sensitive intermediates (e.g., aldehydes) and avoid skin contact (Irritant; GHS05). Employ S37/39-compliant PPE during synthesis .
- Data Validation : Cross-reference NMR shifts with PubChem CID 1000 and ChEBI 16343. Confirm enantiopurity with ≥95% ee via Marfey’s reagent derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
